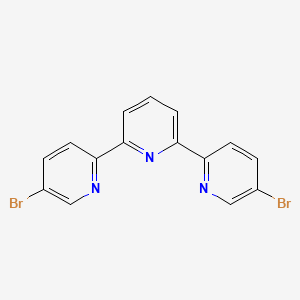
1-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydroisoquinoline is a chemical compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of a 3,4-dichlorophenyl group attached to the tetrahydroisoquinoline core
Métodos De Preparación
The synthesis of 1-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydroisoquinoline can be achieved through several routes. One common method involves the catalytic hydrogenation of a Schiff base compound in the presence of amine or amide salts using palladium or platinum catalysts . Another approach includes the use of Suzuki–Miyaura coupling reactions, which are known for their mild reaction conditions and functional group tolerance . Industrial production methods often involve continuous processes to ensure high yield and purity .
Análisis De Reacciones Químicas
1-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.
Reduction: Catalytic hydrogenation can reduce the compound to its fully saturated form.
Substitution: Halogenation, nitration, and sulfonation reactions can introduce different functional groups onto the aromatic ring. Common reagents used in these reactions include palladium catalysts for hydrogenation and various oxidizing agents for oxidation reactions
Aplicaciones Científicas De Investigación
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been investigated for its potential neuroprotective effects and its ability to interact with various biological targets.
Medicine: Research has explored its potential as a therapeutic agent for treating neurological disorders.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways. For instance, it can inhibit photosynthesis by blocking the electron flow in photosystem II, similar to the action of related compounds .
Comparación Con Compuestos Similares
1-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydroisoquinoline can be compared to other similar compounds, such as:
3-(3,4-Dichlorophenyl)-1,1-dimethylurea: Known for its herbicidal properties and inhibition of photosynthesis.
Triclocarban: An antibacterial agent with a similar dichlorophenyl structure.
Pyrazoline derivatives: These compounds share a similar heterocyclic structure and have been studied for their pharmacological activities. The uniqueness of this compound lies in its specific structural features and its diverse range of applications in various scientific fields.
Propiedades
Número CAS |
155315-03-0 |
|---|---|
Fórmula molecular |
C15H13Cl2N |
Peso molecular |
278.2 g/mol |
Nombre IUPAC |
1-(3,4-dichlorophenyl)-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C15H13Cl2N/c16-13-6-5-11(9-14(13)17)15-12-4-2-1-3-10(12)7-8-18-15/h1-6,9,15,18H,7-8H2 |
Clave InChI |
UOWYFERBGSCIER-UHFFFAOYSA-N |
SMILES canónico |
C1CNC(C2=CC=CC=C21)C3=CC(=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




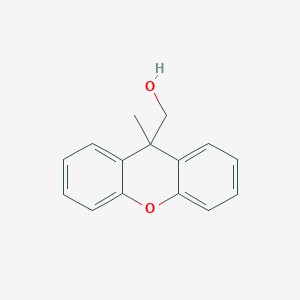
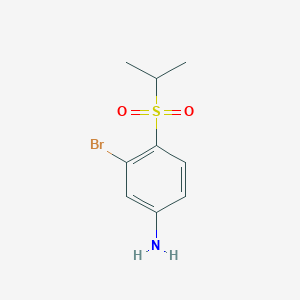
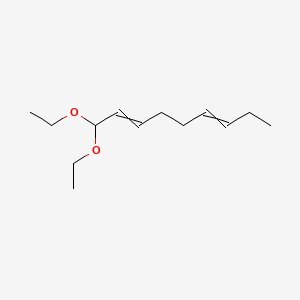

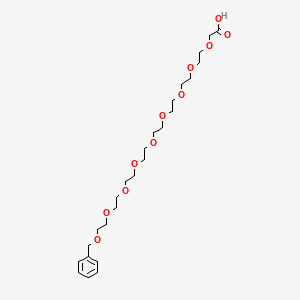

![1H-Indole-2-carboxylicacid, 1-[2-[(1-carboxy-3-phenylpropyl)amino]-1-oxopropyl]octahydro-](/img/structure/B12065111.png)

![(2Z,10Z)-14,16-dihydroxy-4-(2-phenylethyl)-5-oxabicyclo[11.3.0]hexadeca-2,10-dien-6-one](/img/structure/B12065121.png)

![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12065143.png)
